PD 130908 - 131505-02-7

PD 130908

Catalog Number: EVT-278305
CAS Number: 131505-02-7
Molecular Formula: C8H14Br2N4O2
Molecular Weight: 358.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 130908 is an analogue of RSU 1069 and is an effective hypoxic cytotoxin, but less potent than the hypoxic cell radiosensitizer RSU 1069. Toxicity toward hypoxic tumor cells in vivo is demonstrated by clamping tumors (for 60 min) following administration of PD 130908. Systemic toxicity is substantially reduced following oral drug administration. Further, doses achievable following fractionated drug treatments are sufficiently high to produce significant levels of radiosensitization.
Source and Classification

PD 130908 is derived from the structural modifications of RSU 1069, aiming to improve its therapeutic profile. It falls under the category of bioreductive drugs, which are designed to selectively target hypoxic tumor cells, enhancing the effectiveness of radiation therapy. This classification places it within a broader category of anticancer agents that exploit the unique metabolic conditions found within tumors.

Synthesis Analysis

The synthesis of PD 130908 involves several key steps that focus on modifying the original RSU 1069 structure to enhance its potency and selectivity.

Synthetic Routes and Reaction Conditions

  1. Starting Material: The synthesis begins with the appropriate precursors that can undergo various functional group transformations.
  2. Key Reactions:
    • Nitration: Introduction of nitro groups into the aromatic system.
    • Reduction: Conversion of nitro groups into amines using reducing agents such as hydrogen gas in the presence of catalysts.
    • Cyclization: Formation of cyclic structures that contribute to the compound's biological activity.

The reaction conditions typically involve:

  • Solvents: Use of organic solvents like dichloromethane or ethanol.
  • Temperature Control: Maintaining specific temperatures to optimize yields and minimize by-products.

Industrial Production Methods

In an industrial context, these synthetic routes are scaled up using continuous flow systems and optimized for yield and purity through techniques like chromatography and recrystallization.

Molecular Structure Analysis

PD 130908 features a complex molecular structure characterized by:

  • Aromatic Rings: Contributing to its intercalation properties with DNA.
  • Functional Groups: Including nitro and amino groups that play crucial roles in its reactivity and biological interactions.

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O₄
  • Molecular Weight: Approximately 287.29 g/mol

The three-dimensional conformation allows for effective binding to biological targets, particularly in hypoxic environments.

Chemical Reactions Analysis

PD 130908 participates in several chemical reactions relevant to its pharmacological activity:

Types of Reactions

  1. Reduction Reactions: The nitro groups can be reduced to form amino derivatives, enhancing biological activity.
  2. Substitution Reactions: The amino groups can engage in nucleophilic substitutions, allowing for further functionalization.
  3. Oxidation Reactions: Under certain conditions, the amino groups may be oxidized to form nitroso compounds.

Common Reagents and Conditions

  • Reducing Agents: Such as palladium on carbon for catalytic hydrogenation.
  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation processes.
Mechanism of Action

The mechanism of action for PD 130908 primarily revolves around its ability to intercalate with DNA, disrupting normal cellular processes:

Key Mechanisms

  1. DNA Intercalation: Binding between base pairs disrupts replication and transcription processes.
  2. Inhibition of DNA Polymerase: This leads to increased mutation rates due to faulty DNA synthesis.
  3. Selective Targeting of Hypoxic Cells: The compound's activation under low oxygen conditions enhances its efficacy against tumors.
Physical and Chemical Properties Analysis

PD 130908 exhibits several physical and chemical properties critical for its application:

Properties

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • Melting Point: Typically around 150°C, indicating thermal stability.
  • pKa Values: Reflecting its acidic or basic nature, influencing solubility and reactivity.
Applications

PD 130908 has significant applications in scientific research and clinical settings:

Scientific Applications

  1. Cancer Treatment Research: Investigated as a potential adjuvant therapy in radiotherapy protocols for tumors exhibiting hypoxia.
  2. Biochemical Studies: Used as a tool to study DNA interactions and mutagenesis mechanisms.
  3. Pharmacological Development: Serves as a lead compound for developing more potent derivatives targeting cancer cells.
Introduction to Hypoxic Cytotoxins and Radiosensitizers

Historical Development of Nitroimidazole-Based Therapeutic Agents

The evolution of nitroimidazole agents spans six decades, originating with metronidazole's serendipitous discovery as a radiosensitizing agent in the 1960s [3]. First-generation compounds (e.g., misonidazole) demonstrated potent hypoxia-selective activity in vitro but faced clinical limitations due to dose-limiting neurotoxicity and pharmacokinetic instability [3]. Structural optimization yielded second-generation agents, notably RSU 1069—a 2-nitroimidazole bearing an aziridinyl moiety—which exhibited 10-100-fold greater potency than misonidazole due to its DNA-alkylating capability [5]. However, systemic toxicity (notably gastrointestinal damage) persisted, motivating further refinement. PD 130908 emerged from this lineage as a strategic molecular modification of RSU 1069, wherein the aziridine ring was replaced with a bromoethyl group (N-(2-bromoethyl)-3-(2-nitro-1H-imidazol-1-yl)propan-1-amine hydrobromide) [5]. This alteration aimed to preserve DNA cross-linking capacity while mitigating untoward reactivity, thereby improving the therapeutic index of hypoxic targeting [5].

Table 1: Evolution of Key Nitroimidazole-Based Hypoxia-Targeting Agents

CompoundStructural FeaturesPrimary MechanismClinical Limitations
Misonidazole2-NitroimidazoleRadiosensitization via radical anionPeripheral neuropathy
RSU 10692-Nitroimidazole + aziridineRadiosensitization + DNA alkylationSevere gastrointestinal toxicity
PD 1309082-Nitroimidazole + bromoethylamineRadiosensitization + DNA alkylationUnder investigation

Rationale for PD 130908 as a Dual-Function Nitroimidazole Derivative

PD 130908 (C₈H₁₄Br₂N₄O₂; MW 358.03 g/mol) exemplifies rational drug design to optimize therapeutic specificity and biochemical stability [5]. Its molecular architecture integrates three critical domains:

  • A 2-nitroimidazole ring serving as an electron sink for radiosensitization and undergoing enzymatic reduction in hypoxia to generate reactive species.
  • A three-carbon alkyl chain providing spatial flexibility between the nitroheterocycle and the alkylating moiety.
  • A bromoethylamine group functioning as a bifunctional alkylating agent capable of forming DNA interstrand cross-links upon activation [5].

This configuration enables dual functionality: Under normoxia, the nitro group enhances radiation-induced DNA damage through radical stabilization; under hypoxia, enzymatic reduction generates highly reactive nitro anion radicals and hydroxylamine intermediates that decompose to liberate the alkylating species [6]. Crucially, the bromoethyl substituent exhibits reduced spontaneous hydrolysis compared to aziridine-containing analogs (e.g., RSU 1069), potentially diminishing off-target reactions with nucleophiles in plasma and normal tissues [5]. This molecular stabilization addresses a critical limitation of earlier agents while preserving cytotoxicity against hypoxic cells, positioning PD 130908 as a promising candidate for overcoming microenvironment-mediated treatment resistance [3] [6].

Research Objectives: Addressing Toxicity and Stability in Hypoxia-Targeted Therapies

Research on PD 130908 prioritizes overcoming historical challenges in hypoxia-targeted drug development through systematic optimization and mechanistic validation. Key objectives include:

Table 2: Research Objectives for PD 130908 Development

ObjectiveRationaleSMART Alignment
Quantify DNA cross-linking efficiencyEstablish correlation between alkylation potential and hypoxic cytotoxicitySpecific, Measurable (gel electrophoresis)
Evaluate plasma stability profilesAssess bromoethylamine hydrolysis kinetics vs. RSU 1069Achievable (HPLC monitoring), Time-bound
Determine hypoxia selectivity indexCompare IC₅₀ in normoxic vs. hypoxic tumor cellsMeasurable (clonogenic assays), Relevant
Optimize prodrug delivery formulationsEnhance tumor bioavailability while minimizing systemic activationRelevant, Time-bound

These objectives adhere to the SMART framework—Specific, Measurable, Achievable, Relevant, Time-bound—to ensure translational feasibility [2] [4]:

  • Specificity: Focus on quantifiable endpoints (e.g., cross-link frequency, hydrolysis half-life).
  • Measurability: Employ validated assays (clonogenic survival, HPLC pharmacokinetics).
  • Achievability: Leverage established models (3D tumor spheroids, in vivo hypoxic windows).
  • Relevance: Directly address stability/toxicity barriers from prior nitroimidazoles.
  • Time-bound: Define benchmarks for progression to combinatorial studies [4].

By systematically interrogating PD 130908's biochemical reactivity, hypoxic selectivity, and pharmacokinetic behavior, research aims to establish a robust foundation for clinical translation, ultimately enhancing the precision of tumor hypoxia targeting [3] [6].

Properties

CAS Number

131505-02-7

Product Name

PD 130908

IUPAC Name

N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide

Molecular Formula

C8H14Br2N4O2

Molecular Weight

358.03 g/mol

InChI

InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H

InChI Key

SZKHTAVHHLGWQG-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br

Solubility

Soluble in DMSO

Synonyms

PD-130908; PD130908; PD 130908

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.